Quetiapine Sulfone

Description

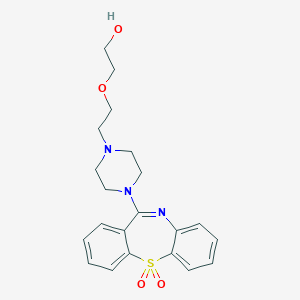

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUTWXZEWJNIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444898 | |

| Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329216-65-1 | |

| Record name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329216-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Quetiapine Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia and bipolar disorder. During its metabolism and under certain stress conditions, quetiapine can undergo oxidation to form various degradation products. One of the principal oxidation impurities is Quetiapine Sulfone. The identification, synthesis, and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the pharmaceutical product. This guide provides a comprehensive overview of the synthesis and characterization of this compound, detailing experimental protocols, key analytical data, and visualized workflows.

This compound, an impurity of the antipsychotic Quetiapine, is formed through the oxidation of the sulfur atom in the dibenzothiazepine ring of the parent molecule.[1] Understanding its formation and properties is crucial for the development of stable quetiapine formulations and for accurate impurity profiling in quality control.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of Quetiapine. This process can be accomplished using various oxidizing agents. Forced degradation studies of Quetiapine often result in the formation of its sulfone derivative, particularly under oxidative stress conditions.[2][3]

Experimental Protocol: Oxidation of Quetiapine to this compound

This protocol describes a common method for the synthesis of this compound using hydrogen peroxide as the oxidizing agent.

Materials:

-

Quetiapine or Quetiapine Fumarate

-

Hydrogen Peroxide (H₂O₂)

-

Methanol

-

Sodium Tungstate Dihydrate (catalyst)

-

Deionized Water

-

Sodium Bicarbonate (or other suitable base for neutralization if starting from a salt)

-

Organic solvent for extraction (e.g., Chloroform or Dichloromethane)

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of Quetiapine Free Base (if starting from Quetiapine Fumarate):

-

Dissolve Quetiapine Fumarate in a mixture of chloroform and water.[4]

-

Adjust the pH to approximately 8 with a 10% sodium bicarbonate solution to neutralize the fumaric acid and liberate the free base.[4]

-

Separate the organic layer, wash it with deionized water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Quetiapine free base.

-

-

Oxidation Reaction:

-

Dissolve the Quetiapine free base in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium tungstate dihydrate to the solution, which acts as a catalyst for the sulfoxidation.

-

To this stirred solution, add hydrogen peroxide (e.g., 50% solution) dropwise at ambient temperature. The amount of oxidizing agent may need to be adjusted to favor the formation of the sulfone over the sulfoxide.

-

Monitor the reaction progress using a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be purified using column chromatography or recrystallization to isolate the this compound.

-

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

Quantitative Data Summary

| Property | Data | Reference(s) |

| Chemical Name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f]\thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |

| CAS Number | 329216-65-1 | |

| Molecular Formula | C₂₁H₂₅N₃O₄S | |

| Molecular Weight | 415.51 g/mol |

Spectroscopic Data

| Technique | Observed Characteristics | Reference(s) |

| Mass Spectrometry (MS) | A protonated molecular ion peak at m/z 416 (M+H) would be expected, corresponding to the addition of two oxygen atoms to the Quetiapine molecule. The mass spectrum of a related sulfoxide showed a peak at m/z 400 (M+H). The sulfone would be 16 Da higher. | |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a characteristic strong S=O stretching band for the sulfone group. For the related sulfoxide, this appears at 1016 cm⁻¹. The sulfone absorption would be at a different characteristic frequency. Also expected are bands for O-H, C-H (aromatic and aliphatic), C=C/C=N, and C-O-C stretching. | |

| ¹H NMR Spectroscopy | Compared to Quetiapine, a downfield shift in the signals of the aromatic protons adjacent to the oxidized sulfur atom is expected. | |

| ¹³C NMR Spectroscopy | An upfield shift is anticipated for the carbon signals adjacent to the oxidized sulfur atom (C-14 and C-18) due to the oxidation of the sulfur. |

Experimental Protocols for Characterization

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound and to separate it from the starting material and other by-products.

-

Method: A stability-indicating reverse-phase HPLC method is typically used.

-

Column: Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.01 M di-potassium hydrogen orthophosphate, pH 6.8) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 217 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source is commonly employed.

-

The sample, after separation by LC, is introduced into the mass spectrometer.

-

The mass spectrum will show the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of this compound.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of this compound.

-

Method:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the sulfone group and the integrity of the rest of the molecular structure.

-

4. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule, particularly the sulfone group.

-

Method:

-

Prepare a sample pellet with potassium bromide (KBr) or analyze as a thin film.

-

Record the IR spectrum and identify the characteristic absorption bands, especially the strong S=O stretching vibration.

-

References

An In-depth Technical Guide to the Chemical Properties of Quetiapine Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Quetiapine Sulfone is a significant, albeit pharmacologically inactive, metabolite.[1] Understanding the chemical and physical properties of this metabolite is crucial for comprehensive pharmacological and toxicological assessments of the parent drug, as well as for the development of robust analytical methods for its detection and quantification in biological matrices. This technical guide provides a detailed overview of the chemical properties of this compound, including its synthesis, analytical characterization, and metabolic pathway.

Chemical and Physical Properties

This compound is the product of the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine.[1] Its formation is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2]

| Property | Value | Source |

| CAS Number | 329216-65-1 | [3] |

| Molecular Formula | C21H25N3O4S | |

| Molecular Weight | 415.51 g/mol | |

| Synonyms | 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide, 2-[2-[4-(5,5-Dioxidodibenzo[b,f]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |

| Melting Point | 168-169 °C | |

| Boiling Point (Predicted) | 626.2±65.0 °C | |

| Density (Predicted) | 1.35±0.1 g/cm3 | |

| pKa (Predicted) | 14.41±0.10 |

Synthesis of this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively published as a primary synthetic target, its preparation can be achieved through the oxidation of Quetiapine. The following is a generalized experimental protocol based on established oxidation methods for similar compounds.

Method 1: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide as the oxidizing agent to convert the sulfide in the Quetiapine molecule to a sulfone.

Materials:

-

Quetiapine

-

Hydrogen Peroxide (30% solution)

-

Acetic Acid

-

Dichloromethane

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Chromatography supplies (e.g., silica gel, appropriate solvent system)

Procedure:

-

Dissolve Quetiapine in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide solution dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully quench the excess hydrogen peroxide by adding a reducing agent like sodium bisulfite solution.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized or isolated this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common and robust method for the separation and quantification of Quetiapine and its metabolites.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. For example, a mobile phase of phosphate buffer (pH 6.6), acetonitrile, and methanol (45:40:15 v/v/v) has been shown to provide good separation.

-

Detection: UV detection at a suitable wavelength (e.g., 214 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for the analysis of metabolites in complex biological matrices.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for Quetiapine and its metabolites.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. The exact MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound, confirming the oxidation of the sulfur atom and the integrity of the rest of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the sulfone group, which exhibits characteristic strong absorption bands for the S=O stretching vibrations.

Metabolic Pathway and Signaling

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. One of the major metabolic pathways is sulfoxidation, which leads to the formation of the inactive Quetiapine Sulfoxide, and further oxidation to the inactive this compound.

Analytical Workflow

A generalized workflow for the analysis of this compound in a biological matrix, such as plasma, is depicted below.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties of this compound. The information presented, including physicochemical data, synthetic considerations, analytical methodologies, and metabolic context, serves as a valuable resource for researchers and professionals involved in the study and development of Quetiapine and related compounds. A thorough understanding of its metabolites is essential for a complete picture of the drug's disposition and for ensuring the quality and safety of the pharmaceutical product.

References

Quetiapine Sulfone: An In-depth Technical Examination of a Key Quetiapine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its complex metabolism, primarily occurring in the liver.[3] A significant metabolic pathway is the oxidation of the dibenzothiazepine ring, leading to the formation of sulfated metabolites. This technical guide provides a comprehensive analysis of Quetiapine Sulfone, a metabolite of Quetiapine, focusing on its formation, quantification, and the experimental methodologies used in its study. While Quetiapine Sulfoxide is the more predominantly reported and stable metabolite, this guide will also address the available information on the sulfone derivative.

Metabolic Pathway of Quetiapine to its Sulfated Metabolites

Quetiapine undergoes extensive hepatic metabolism, with the cytochrome P450 (CYP) enzyme system playing a crucial role.[3] Specifically, CYP3A4 is the primary isoenzyme responsible for the biotransformation of Quetiapine.[4] One of the major metabolic routes is sulfoxidation, which leads to the formation of Quetiapine Sulfoxide, a pharmacologically inactive metabolite.

While the term "this compound" is also found in the literature, evidence suggests it may be an unstable metabolite that degrades to Quetiapine Sulfoxide. This instability presents challenges in its isolation and quantification. The metabolic conversion is catalyzed by CYP3A4 and, to a lesser extent, CYP3A5.

Below is a diagram illustrating the metabolic pathway leading to the formation of Quetiapine's sulfated metabolites.

References

The Metabolic Journey of Quetiapine to its Sulfone Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading from the atypical antipsychotic drug quetiapine to its sulfone metabolite. This document details the enzymatic processes, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation, offering a valuable resource for professionals in pharmacology and drug development.

Introduction to Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite), 7-hydroxylation, and oxidation of the sulfur atom in the dibenzothiazepine ring.[1][2] This guide focuses on the latter pathway, specifically the sequential oxidation leading to the formation of quetiapine sulfoxide and the subsequent, less stable, quetiapine sulfone.

The Sulfoxidation and Sulfonation Pathway

The transformation of quetiapine to its sulfone metabolite is a two-step oxidative process.

-

Sulfoxidation: The initial and major step is the oxidation of the sulfur atom to form quetiapine sulfoxide. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme.[2][3] CYP3A5 may also contribute to a lesser extent.[4] Quetiapine sulfoxide is a major, but pharmacologically inactive, metabolite of quetiapine.

-

Sulfonation: The quetiapine sulfoxide can undergo further oxidation to form this compound. Information in the literature suggests that the this compound metabolite is unstable and can degrade back to quetiapine sulfoxide. A further oxidized metabolite, this compound N-Oxide, has also been identified.

The enzymatic pathway can be visualized as follows:

References

In Vitro Metabolism of Quetiapine to its Sulfone Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on its oxidation to the sulfone metabolite. This document outlines the enzymatic pathways, detailed experimental protocols, and analytical methodologies pertinent to the study of this metabolic transformation. Particular attention is given to the inherent instability of the quetiapine sulfone metabolite and its implications for in vitro analysis.

Introduction to Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite) and sulfoxidation.[1][2] While sulfoxidation is a primary route of metabolism, the initial product, quetiapine sulfoxide, is a major and relatively stable metabolite. Further oxidation to the corresponding sulfone occurs, but this metabolite has been reported to be unstable in vitro, readily degrading back to the sulfoxide form.[3][4] This instability presents a significant challenge in its characterization and quantification.

The Role of Cytochrome P450 in Sulfone Formation

In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the sulfoxidation of quetiapine.[1] While other isoforms like CYP2D6 are involved in other metabolic pathways of quetiapine, their contribution to sulfoxidation is minimal. The formation of the sulfone metabolite is therefore predominantly dependent on CYP3A4 activity.

Quantitative Analysis of Quetiapine Sulfoxidation

The instability of this compound makes it difficult to obtain reliable kinetic parameters for its direct formation. Most in vitro studies quantify the more stable quetiapine sulfoxide. The following table summarizes available quantitative data for quetiapine metabolism, which indirectly informs the sulfoxidation pathway.

| Parameter | Value | Enzyme Source | Comments | Reference |

| Km (Quetiapine depletion) | 18 µM | Human Liver Microsomes | Reflects the overall affinity of quetiapine for metabolizing enzymes, primarily CYP3A4. | |

| CYP3A4 Contribution | ~89% | Human Liver Microsomes | Estimated contribution of CYP3A4 to the overall metabolism of quetiapine. | |

| Intrinsic Clearance (CLint) of N-desalkylquetiapine | 12-fold higher by CYP2D6 vs. CYP3A4 | Recombinant CYPs | While not directly related to sulfoxidation, this highlights the differential roles of CYPs in quetiapine metabolism. |

Experimental Protocols

In Vitro Incubation for Quetiapine Metabolism

This protocol describes a general procedure for assessing the metabolism of quetiapine to its sulfone metabolite using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Quetiapine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and quetiapine (at desired concentrations, e.g., bracketing the Km).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are recommended to monitor the formation and potential degradation of metabolites.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.

Analytical Method: LC-MS/MS for Quetiapine and its Metabolites

Given the instability of the sulfone, rapid sample processing and analysis are crucial.

Sample Preparation (from in vitro incubation):

The supernatant obtained after protein precipitation can often be directly injected into the LC-MS/MS system. If further cleanup is required, solid-phase extraction (SPE) may be employed.

Chromatographic Conditions (Illustrative Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic phase (B) over several minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization: Positive electrospray ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Quetiapine | 384.2 | 253.1 |

| Quetiapine Sulfoxide | 400.2 | 253.1 |

| This compound (putative) | 416.2 | 253.1 |

| Quetiapine-d8 (Internal Standard) | 392.2 | 261.1 |

Note on Sulfone Analysis: Due to its instability, the detection of this compound can be challenging. A peak corresponding to the sulfone may be transient or absent, with a corresponding increase in the sulfoxide peak. It is advisable to also monitor for the degradation of a sulfone standard (if available) under the same analytical conditions.

Mandatory Visualizations

Caption: Metabolic pathway of quetiapine to its sulfone metabolite.

Caption: Experimental workflow for in vitro quetiapine metabolism.

Conclusion

The in vitro metabolism of quetiapine to its sulfone metabolite is a CYP3A4-mediated process. A key consideration for researchers in this area is the inherent instability of the this compound, which readily degrades to quetiapine sulfoxide. This characteristic complicates direct quantification and necessitates careful experimental design and analytical execution. The protocols and information provided in this guide offer a framework for investigating this metabolic pathway, emphasizing the importance of accounting for the lability of the sulfone metabolite in data interpretation. Future work may focus on developing analytical strategies to stabilize or trap the sulfone metabolite to enable more accurate characterization of its formation and disposition.

References

Toxicological Profile of Quetiapine Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is a second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolic process leads to the formation of several metabolites. One of the major metabolic pathways is sulfoxidation, which results in the creation of Quetiapine Sulfone, an inactive sulfoxide metabolite.[1] While Quetiapine's pharmacological and toxicological profiles are well-documented, specific data on its sulfone metabolite are less abundant. This guide provides a comprehensive overview of the known toxicological profile of Quetiapine and, by extension, provides insights into the potential profile of its sulfone metabolite, supplemented with detailed experimental protocols and pathway visualizations.

Metabolism and Pharmacokinetics

Quetiapine is rapidly and well-absorbed after oral administration. It is approximately 83% bound to plasma proteins and has a mean terminal half-life of about 6-7 hours. The primary route of elimination is through hepatic metabolism, with less than 1% of the administered dose excreted as unchanged drug.

The main metabolic pathways for quetiapine are:

-

Sulfoxidation: Mediated by CYP3A4, this is a major pathway that produces the inactive quetiapine sulfoxide metabolite.

-

Oxidation: This includes oxidation of the alkyl side chain and the terminal alcohol to a carboxylic acid.

-

N-dealkylation: This process, also involving CYP3A4, produces N-desalkylquetiapine (norquetiapine), an active metabolite.

-

Hydroxylation: CYP2D6 is involved in the hydroxylation of the dibenzothiazepine ring to form 7-hydroxy-quetiapine, another active metabolite.

This compound is considered a major, but inactive, metabolite of quetiapine.

Pharmacokinetic Parameters of Quetiapine and its Metabolites

| Parameter | Quetiapine | Quetiapine Sulfoxide | 7-hydroxy-quetiapine | 7-hydroxy-N-dealkyl-quetiapine |

| tmax (h) | 2.0 (0.3-5.0) | 3.0 (0.5-5.0) | 3.0 (0.5-5.0) | 4.0 (1.5-6.0) |

| t1/2 (h) | 7 ± 3 | 7 ± 3 | 8 ± 5 | 9.4 ± 2.7 |

| Cmax(SS) (µg/L) | 678 ± 325 | 451 ± 216 | 58 ± 22 | 19 ± 5 |

| Cmin(SS) (µg/L) | 51 ± 68 | 35 ± 36 | 5 ± 4 | 3.3 ± 1.6 |

| AUC(0-12)(SS) (µg·h/L) | 3,538 ± 1,728 | 2,512 ± 854 | 335 ± 104 | 153 ± 44 |

| Data from a multiple-dose pharmacokinetic study in Chinese patients with schizophrenia. |

Toxicological Profile

Direct toxicological studies on this compound are not extensively available in the public domain. The following sections summarize the toxicological profile of the parent compound, Quetiapine, which provides a foundational understanding of potential risks. Given that this compound is an inactive metabolite, it is generally expected to have a lower toxicity profile than the parent drug.

Acute Toxicity

Quetiapine overdose primarily results in central nervous system (CNS) depression, tachycardia, and hypotension. The severity of intoxication is dose-dependent, with ingestions greater than 3 grams associated with a higher risk of coma and hypotension. Symptoms of acute intoxication can include drowsiness, lethargy, confusion, respiratory depression, and anticholinergic effects. Seizures have been reported in some overdose cases. The oral LD50 of quetiapine in rats is 2000 mg/kg.

Genotoxicity

Studies on the genotoxic potential of quetiapine have generally shown no evidence of mutagenicity. An in vitro study using human lymphocytes did not find significant DNA damage at concentrations that were not cytotoxic.

Carcinogenicity

There is no evidence to suggest that quetiapine is carcinogenic in humans. The International Agency for Research on Cancer (IARC) has not classified quetiapine as a carcinogen.

Reproductive and Developmental Toxicity

Quetiapine has been shown to affect mating and fertility in female rats at doses approximately equivalent to the maximum recommended human dose. However, studies have not detected teratogenic effects.

Safety Pharmacology

-

Cardiovascular System: Quetiapine can cause orthostatic hypotension and tachycardia due to its antagonist activity at alpha-1 adrenergic receptors. QT interval prolongation has been observed in overdose cases, but the clinical significance is debated as it may be an overcorrection due to tachycardia.

-

Central Nervous System: The primary effects of quetiapine on the CNS are sedation and dizziness, which are common adverse effects at therapeutic doses. In overdose, it can lead to significant CNS depression and coma.

-

Endocrine System: Persistent increases in TSH have been observed in a small percentage of patients treated with quetiapine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicological profiles. Below are examples of key experimental protocols relevant to the evaluation of a drug metabolite like this compound.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a test compound by phase I metabolic enzymes.

Materials:

-

Test compound (this compound)

-

Human Liver Microsomes (HLM)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Ice-cold acetonitrile (ACN) with an internal standard (IS)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

Dilute the HLM stock to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.

-

Add the HLM solution to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with IS.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculate the rate of metabolism and the intrinsic clearance.

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a test compound.

Materials:

-

Test compound (this compound)

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli strain (e.g., WP2 uvrA)

-

S9 mix (for metabolic activation)

-

Phosphate buffer

-

Molten top agar

-

Minimal glucose agar plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for detecting direct-acting mutagens).

-

Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.

-

Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

Invert the plates and incubate at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A positive result is indicated by a dose-dependent increase in revertant colonies that is at least double the background count of the vehicle control.

Visualization of Pathways and Workflows

Quetiapine Metabolism

Caption: Metabolic pathways of Quetiapine leading to its major metabolites.

Tiered Toxicological Assessment Workflow

Caption: A tiered workflow for the toxicological assessment of a new compound.

Key Receptor-Mediated Signaling of Quetiapine

Caption: Quetiapine's interaction with key neurotransmitter receptors.

Conclusion

The toxicological profile of this compound is intrinsically linked to its nature as a major, yet inactive, metabolite of quetiapine. While direct toxicity data for the sulfone metabolite is limited, the extensive information available for the parent compound suggests a low likelihood of significant toxicity from this compound under normal therapeutic use of quetiapine. The primary toxicological concerns associated with quetiapine, such as CNS depression and cardiovascular effects in overdose, are attributable to the pharmacological activity of the parent drug and its active metabolites. Further research focused specifically on the toxicokinetics and potential for bioaccumulation of this compound could provide a more complete safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Quetiapine Sulfone: A Comprehensive Technical Overview

This in-depth guide provides a detailed examination of Quetiapine Sulfone, a significant metabolite of the atypical antipsychotic drug Quetiapine. The document is intended for researchers, scientists, and professionals in drug development, offering a thorough overview of its chemical identity, metabolic formation, and analytical characterization.

Chemical Identity and Properties

This compound is a primary oxidative metabolite of Quetiapine. Its formation involves the oxidation of the sulfur atom within the dibenzothiazepine ring of the parent molecule.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 329216-65-1 | [1][2][3][4] |

| Molecular Formula | C21H25N3O4S | |

| Molecular Weight | 415.52 g/mol | |

| Systematic Name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |

| Synonyms | 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide | |

| Predicted Melting Point | 168-169 °C | |

| Predicted Boiling Point | 626.2±65.0 °C | |

| Predicted Density | 1.35±0.1 g/cm3 |

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major isozyme involved. One of the main metabolic pathways is sulfoxidation, which leads to the formation of this compound. This metabolite is generally considered to be pharmacologically inactive.

Experimental Protocols

The synthesis of this compound is typically achieved through the controlled oxidation of Quetiapine. While specific, detailed protocols for the direct synthesis of the sulfone are not extensively published in the provided search results, a general method can be inferred from related syntheses of oxidized Quetiapine metabolites.

Illustrative Protocol (based on related syntheses):

-

Dissolution: Dissolve Quetiapine free base in a suitable organic solvent, such as methanol or chloroform.

-

Oxidation: Introduce a controlled amount of a strong oxidizing agent. To achieve the sulfone, a stronger oxidizing agent or more forcing conditions might be necessary compared to the synthesis of the sulfoxide.

-

Monitoring: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete conversion.

-

Isolation and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product may then be purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of Quetiapine and its metabolites, including the sulfoxide, in human plasma. Although this compound was noted to be unstable and degrade to the sulfoxide in one study, a similar analytical approach would be applicable for its detection.

Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of human plasma, add an internal standard (e.g., quetiapine-d8).

-

Perform a liquid-liquid extraction using a mixture of butyl acetate and butanol (10:1, v/v).

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: Waters Spherisorb S5SCX (100 × 2.1 mm i.d.)

-

Mobile Phase: 50 mmol/L methanolic ammonium acetate, pH* 6.0

-

Flow Rate: 0.5 mL/min

-

Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI)

-

Detection: Selected Reaction Monitoring (SRM) with two transitions per analyte.

Table 2: LC-MS/MS Calibration Ranges for Quetiapine and Metabolites

| Analyte | Calibration Range (µg/L) |

| Quetiapine | 5-800 |

| N-desalkylquetiapine | 5-800 |

| Quetiapine Sulfoxide | 100-15,000 |

| Other metabolites | 2-100 |

Note: The calibration range for this compound would need to be established during method validation.

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix.

References

Methodological & Application

Application Note: A Proposed LC-MS/MS Method for the Sensitive Detection of Quetiapine Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. One of its metabolites is Quetiapine Sulfone, an oxidized derivative of the parent drug. The analysis of quetiapine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in pharmaceutical formulations. However, the quantitative analysis of this compound presents a significant challenge due to its inherent instability, as it has been reported to degrade to Quetiapine Sulfoxide.[1] This application note outlines a proposed, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of this compound in biological matrices, with a strong emphasis on sample handling and preparation to minimize degradation. While a fully validated method for this compound is not widely documented, this protocol is based on established methods for quetiapine and its other metabolites.[2][3][4]

Chemical Properties of this compound:

-

Chemical Formula: C₂₁H₂₅N₃O₄S[5]

-

Molecular Weight: 415.52 g/mol

-

Synonym: 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide

Experimental Protocols

Due to the instability of this compound, immediate sample processing and analysis are highly recommended. Samples should be stored at -80°C if immediate analysis is not possible.

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) from Plasma

This protocol is recommended for achieving a clean extract and minimizing matrix effects.

-

To 500 µL of a plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., Quetiapine-d8).

-

Add 70 µL of 1 M ammonium hydroxide solution to basify the sample to approximately pH 10.

-

Add 1000 µL of an extraction solvent (e.g., tert-butyl methyl ether).

-

Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for urine samples and can provide a high degree of sample cleanup.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 250 µL of a urine sample, add 250 µL of ultrapure water adjusted to pH 4 with formic acid.

-

Load the diluted urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 500 µL of methanol.

-

Elute the analyte with 1000 µL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Proposed Analytical Method

The following LC-MS/MS parameters are proposed as a starting point for the analysis of this compound and should be optimized for the specific instrumentation used.

Table 1: Proposed Chromatographic and Mass Spectrometric Conditions

| Parameter | Proposed Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 15% B, hold for 5 min; increase to 35% in 7 min; increase to 80% in 13 min; increase to 100% in 1 min; hold for 2 min; return to initial conditions in 1 min; hold for 5 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 416.2 [M+H]⁺ (based on MW of 415.52) |

| Product Ions (m/z) | To be determined by infusing a standard solution of this compound. A potential fragmentation pathway could involve the piperazine ring, similar to quetiapine (e.g., m/z 253.1). |

| Internal Standard | Quetiapine-d8 or a structurally similar stable isotope-labeled compound |

Quantitative Data and Performance Characteristics

Table 2: Typical Performance Characteristics for Quetiapine and Metabolite Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 500 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (%) | 85 - 115% | |

| Extraction Recovery (%) | > 85% |

Experimental Workflow and Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Quetiapine Sulfone

Introduction

Quetiapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. The metabolic pathways of quetiapine are complex, leading to the formation of several metabolites, including quetiapine sulfone (also referred to as quetiapine sulfoxide). Monitoring the levels of quetiapine and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug product quality. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate quantification of this compound.

Principle

This method employs reversed-phase HPLC coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS) for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an acetate buffer and acetonitrile.[1] Sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis in research and clinical settings.[1]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma samples.

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis.

-

2. Chromatographic Conditions

-

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, and a DAD or MS detector.

-

-

Chromatographic Parameters:

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM acetate buffer, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient elution is employed for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

-

Detection: UV detection at 225 nm.

-

3. Standard Curve Preparation

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions of the stock solution with a mixture of mobile phase A and B (e.g., 50:50 v/v) to prepare working standards with concentrations ranging from the expected lower limit to the upper limit of quantification.

-

Inject the standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated HPLC method for the determination of this compound.

| Parameter | This compound | Reference |

| Linearity Range (µg/mL) | 0.042 - 83.35 | |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.042 | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow Diagram

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols for LC-MS/MS Analysis of Quetiapine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites.[1] The main metabolic pathways include sulfoxidation, N-dealkylation, and oxidation.[1][2] The primary active metabolite is N-desalkylquetiapine (norquetiapine), which contributes to the drug's therapeutic effect.[3] Other significant metabolites include quetiapine sulfoxide (an inactive metabolite), 7-hydroxyquetiapine, and 7-hydroxy-N-desalkylquetiapine.[4] Monitoring the levels of quetiapine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the sensitive and robust analysis of quetiapine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data for the LC-MS/MS analysis of quetiapine and its metabolites from various validated methods.

Table 1: Linearity Ranges and Limits of Quantification (LOQ)

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Quetiapine | 0.5 - 500 | 0.5 | |

| Norquetiapine | 0.6 - 600 | 0.6 | |

| Quetiapine | 1 - 1500 | 1 | |

| Quetiapine | <0.70 - 500 | <0.70 | |

| Norquetiapine | <0.70 - 500 | <0.70 | |

| 7-hydroxyquetiapine | <0.70 - 500 | <0.70 | |

| 7-hydroxy N-desalkylquetiapine | <0.70 - 500 | <0.70 | |

| Quetiapine Sulfoxide | <0.70 - 500 | <0.70 | |

| Quetiapine | 5 - 800 (µg/L) | 5 (µg/L) | |

| N-desalkylquetiapine | 5 - 800 (µg/L) | 5 (µg/L) | |

| Quetiapine sulfoxide | 100 - 15,000 (µg/L) | 100 (µg/L) | |

| O-desalkylquetiapine | 2 - 100 (µg/L) | 2 (µg/L) | |

| 7-hydroxyquetiapine | 2 - 100 (µg/L) | 2 (µg/L) |

Table 2: Observed Concentrations in Human Plasma Samples

| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) | Patient Cohort | Reference |

| Quetiapine | 83 | 7 - 748 | 47 patients on 200-950 mg/day | |

| N-desalkylquetiapine | 127 | 7 - 329 | 47 patients on 200-950 mg/day | |

| Quetiapine sulfoxide | 3,379 | 343 - 21,704 | 47 patients on 200-950 mg/day | |

| O-desalkylquetiapine | 12 | 2 - 37 | 47 patients on 200-950 mg/day | |

| 7-hydroxyquetiapine | 3 | <1 - 48 | 47 patients on 200-950 mg/day |

Experimental Protocols

This section details a common and robust method for the analysis of quetiapine and its metabolites in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., quetiapine-d8).

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

Gradient:

-

0-1 min: 1% B

-

1-5 min: 1% to 100% B

-

5-6 min: 100% B

-

6-7 min: 100% to 1% B

-

7-8 min: 1% B (re-equilibration)

-

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for each analyte and internal standard should be optimized for the instrument being used. Example transitions are provided in Table 3.

Table 3: Example MRM Transitions for Quetiapine and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Quetiapine | 384.1 | 253.1 |

| Norquetiapine (N-desalkylquetiapine) | 271.1 | 171.1 |

| Quetiapine Sulfoxide | 400.1 | 253.1 |

| 7-hydroxyquetiapine | 400.1 | 269.1 |

| Quetiapine-d8 (Internal Standard) | 392.2 | 261.2 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Visualizations

Metabolic Pathway of Quetiapine

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Application Note: Protocol for the Isolation of Quetiapine Sulfone from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication that undergoes extensive metabolism in the body. One of its metabolites is quetiapine sulfone. A significant challenge in the analysis of this compound from biological matrices is its inherent instability, as it can degrade to quetiapine sulfoxide.[1] This application note provides a detailed protocol for the isolation of this compound from plasma, with a focus on minimizing degradation and ensuring the most accurate and reproducible results for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol is based on established solid-phase extraction (SPE) methods for polar metabolites of quetiapine, adapted to address the stability concerns of the sulfone metabolite.

Data Presentation

Due to the limited availability of specific quantitative data for the recovery of the unstable this compound, the following table summarizes typical recovery rates for quetiapine and its other metabolites using various extraction techniques. These values should be considered as a reference, and the recovery for this compound using the proposed protocol should be independently validated.

| Analyte | Extraction Method | Matrix | Typical Recovery (%) | Reference |

| Quetiapine | Liquid-Liquid Extraction | Human Plasma | > 90% | [2] |

| Quetiapine | Solid-Phase Extraction | Human Plasma | > 85% | |

| Quetiapine Metabolites | Solid-Phase Extraction | Human Plasma | > 85% | |

| Quetiapine | Protein Precipitation | Human Plasma | Not specified | [3] |

| Norquetiapine | Liquid-Liquid Extraction | Plasma | 20.57% | [4] |

| 7-hydroxyquetiapine | Liquid-Liquid Extraction | Plasma | 52.9% | [4] |

Experimental Protocols

This section details a recommended protocol for the solid-phase extraction (SPE) of this compound from plasma. The procedure is designed to be rapid and performed under conditions that minimize the degradation of the target analyte.

Materials and Reagents:

-

Human plasma samples

-

Internal standard (IS) solution (e.g., quetiapine-d8)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water

-

Ammonium hydroxide

-

Formic acid

-

Mixed-mode cation exchange SPE cartridges

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Protocol:

-

Sample Pre-treatment:

-

Thaw plasma samples on ice to minimize degradation.

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

-

Vortex briefly to mix.

-

Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M acetic acid.

-

Wash the cartridge with 2 mL of methanol to remove interfering substances.

-

-

Drying: Dry the cartridge under vacuum for approximately 5 minutes.

-

Elution: Elute the this compound and other metabolites with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in an 80:20 (v/v) mixture of acetonitrile and methanol.

-

-

Sample Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase to be used for LC-MS/MS analysis.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for immediate analysis.

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for the analysis.

-

Column: A C18 reversed-phase column is typically used for the separation of quetiapine and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid or ammonium acetate is commonly employed.

-

Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound. The specific MRM transitions for this compound should be determined by direct infusion of a standard.

Mandatory Visualization

References

- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Extraction of Quetiapine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of Quetiapine Sulfone, a significant metabolite of the atypical antipsychotic drug Quetiapine. Due to its increased polarity and noted instability, specialized extraction procedures are essential for its efficient isolation from biological matrices. This application note outlines a robust SPE method adapted from established procedures for Quetiapine and its other metabolites, intended to serve as a starting point for method development and validation.[1]

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to various metabolites.[2][3] this compound is an oxidation product that can be challenging to analyze due to its potential degradation to Quetiapine Sulfoxide.[4] Therefore, careful and optimized sample handling and extraction are crucial for accurate quantification.

Experimental Protocols

This section details a proposed solid-phase extraction protocol for the isolation of this compound from human plasma.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

4% Phosphoric acid in water

-

0.1 M Acetic acid

-

5% Ammonium hydroxide in acetonitrile/methanol (80:20 v/v)

-

Internal standard solution (e.g., 1 µg/mL Quetiapine-d8 in methanol)

-

Human plasma sample

Sample Pre-treatment:

-

To 500 µL of plasma, add 50 µL of the internal standard solution.[2]

-

Vortex the sample for 10 seconds.

-

Add 1 mL of 4% phosphoric acid in water to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes.

-

The resulting supernatant will be loaded onto the SPE cartridge.

Solid-Phase Extraction (SPE) Procedure:

-

Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Drying: Dry the cartridge under a vacuum for 5 minutes.

-

Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).

Sample Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase appropriate for the analytical method (e.g., LC-MS/MS).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Quetiapine | Human Plasma | 0.9 | 10.0 |

| N-desalkylquetiapine | Human Plasma | 0.3 | 10.0 |

| 7-hydroxyquetiapine | Human Plasma | 0.3 | 10.0 |

| Quetiapine | Human Plasma | - | 0.5 |

| Norquetiapine | Human Plasma | - | 0.6 |

| Quetiapine | Human Plasma | - | 1.0 |

Data adapted from various published LC-MS/MS methods as a reference.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.

Caption: Workflow for Solid-Phase Extraction of this compound.

Caption: Simplified Metabolic Pathway of Quetiapine Oxidation.

References

Application Notes and Protocols for the Use of Quetiapine Sulfone as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Quetiapine Sulfone as a reference standard in the analytical testing of Quetiapine. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Quetiapine, an atypical antipsychotic, can degrade under certain conditions, particularly through oxidation, to form various related substances. This compound is a significant oxidative degradation product.[1][2] Accurate quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product. The use of a well-characterized reference standard is therefore essential for validated analytical procedures.

Chemical and Physical Data

| Property | Value |

| Chemical Name | 2-[2-[4-(dibenzo[b,f][3]thiazepin-11-yl)-5,5-dioxido-1-piperazinyl]ethoxy]ethanol |

| CAS Number | 329216-65-1 |

| Molecular Formula | C₂₁H₂₅N₃O₄S |

| Molecular Weight | 415.51 g/mol |

Chromatographic Purity Analysis using HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for the analysis of Quetiapine and its related substances.[2] The following protocol outlines a method for the quantification of this compound.

Experimental Protocol

1. Materials and Reagents:

-

Quetiapine Fumarate Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

2. Instrumentation:

-

HPLC system with a UV detector or a Diode Array Detector (DAD).

-

Data acquisition and processing software.

3. Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 5 mM Ammonium Acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

4. Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

-

Standard Stock Solution (Quetiapine): Accurately weigh and dissolve an appropriate amount of Quetiapine Fumarate Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

-

Reference Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

-

System Suitability Solution: Prepare a solution containing 50 µg/mL of Quetiapine Fumarate and 10 µg/mL of this compound in the diluent.

-

Sample Solution: Prepare the sample solution to have a final nominal concentration of 500 µg/mL of Quetiapine in the diluent.

5. System Suitability:

Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Resolution | The resolution between the Quetiapine and this compound peaks should be not less than 2.0. |

| Tailing Factor | The tailing factor for the Quetiapine peak should be not more than 2.0. |

| Relative Standard Deviation (RSD) | The %RSD for the peak area of six replicate injections of the Quetiapine peak should be not more than 2.0%. |

6. Data Analysis:

The concentration of this compound in the sample solution can be calculated using the following formula:

Where:

-

Area_sample is the peak area of this compound in the sample chromatogram.

-

Area_standard is the peak area of this compound in the standard chromatogram.

-

Concentration_standard is the concentration of the this compound reference standard solution.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the described HPLC method.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Quetiapine | ~ 8.5 | ~ 25 | ~ 75 |

| This compound | ~ 7.2 | ~ 15 | ~ 45 |

Visualizations

Quetiapine Oxidative Degradation Pathway

The following diagram illustrates the oxidative degradation pathway of Quetiapine to this compound.

References

Application Notes and Protocols for the Synthesis of Quetiapine Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its metabolism, Quetiapine undergoes oxidation to form various byproducts. One of these metabolites is Quetiapine Sulfone. The synthesis and characterization of such metabolites are crucial for ensuring the safety, efficacy, and quality of the pharmaceutical product. This document provides a detailed experimental protocol for the chemical synthesis of this compound, presents key analytical data, and visualizes the synthesis workflow.

Data Presentation

The following table summarizes the key chemical data for this compound.

| Parameter | Value | Reference |

| Analyte Name | This compound | [1] |

| CAS Number | 329216-65-1 | [1][2] |

| Molecular Formula | C21H25N3O4S | [1][2] |

| Molecular Weight | 415.51 g/mol | |

| Accurate Mass | 415.1566 | |

| SMILES | OCCOCCN1CCN(CC1)C2=Nc3ccccc3S(=O)(=O)c4ccccc24 | |

| InChI | InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Synonyms | 2-[2-[4-(11,11-dioxobenzo[b]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

Experimental Protocols

The synthesis of this compound involves the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. The following protocol is based on established oxidation methods for Quetiapine and related compounds.

Method: Oxidation with Hydrogen Peroxide and Sodium Tungstate Dihydrate

This method utilizes hydrogen peroxide as the oxidizing agent with sodium tungstate dihydrate as a catalyst to facilitate the oxidation of the sulfide to a sulfone.

Materials:

-

Quetiapine hemifumarate

-

Chloroform

-

Deionized water

-

10% Sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate

-

Methanol

-

Sodium tungstate dihydrate

-

Hydrogen peroxide (30-50%)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., chloroform:methanol mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware

Procedure:

-

Preparation of Quetiapine Free Base:

-

To a solution of Quetiapine hemifumarate (e.g., 22 g, 25 mmol) in a mixture of chloroform (100 mL) and water (100 mL), add 10% NaHCO3 solution until the pH of the aqueous layer is approximately 8.

-

Separate the organic layer, wash it twice with deionized water (2 x 100 mL), dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a temperature below 50°C to obtain Quetiapine free base.

-

-

Oxidation Reaction:

-

Dissolve the obtained Quetiapine residue in methanol (200 mL).

-

Add a catalytic amount of sodium tungstate dihydrate to the solution.

-

To the reaction mixture, add an excess of hydrogen peroxide (e.g., 50%, 0.68 g, 10 mmol, this may need to be adjusted and optimized for sulfone formation) dropwise at ambient temperature.

-

Stir the reaction mass at ambient temperature. The reaction time may vary and should be monitored. For the related S-oxide, stirring for an extended period (e.g., 48 hours) has been reported.

-

Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., chloroform:methanol - 9:1).

-

-

Workup and Purification:

-

Once the reaction is complete, concentrate the reaction mass under reduced pressure at a temperature below 50°C.

-

Partition the obtained residue between chloroform (100 mL) and water (100 mL).

-

Wash the organic layer with deionized water (100 mL), dry it over anhydrous sodium sulfate, and distill off the solvent.

-

Purify the resulting residue using column chromatography on silica gel to isolate the this compound. The specific eluent system will need to be determined based on the polarity of the product.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong S=O stretching band for the sulfone group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra will show shifts in the signals of the aromatic and aliphatic regions compared to the starting material, Quetiapine.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (415.51 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical transformation for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation of Quetiapine to this compound.

References

Application Notes and Protocols: In Vitro Characterization of Quetiapine Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[1][2][3] One of the major metabolic pathways is sulfoxidation, leading to the formation of quetiapine sulfoxide, which is considered a major but pharmacologically inactive metabolite.[4][5] Further oxidation can lead to the formation of quetiapine sulfone. This document provides detailed protocols for in vitro systems to study the formation of this compound and to characterize its potential activity, alongside data on the broader metabolism of quetiapine.

While quetiapine's therapeutic effects are attributed to the parent drug and its active metabolite, N-desalkylquetiapine (norquetiapine), understanding the complete metabolic profile, including the formation of seemingly inactive metabolites like this compound, is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.

Data Presentation

Table 1: Key Cytochrome P450 Enzymes in Quetiapine Metabolism

| Enzyme | Role in Quetiapine Metabolism | Contribution to Overall Metabolism | Key Metabolites Formed | Reference |